2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine
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Overview
Description
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a morpholinoethylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with morpholine and an amine source under specific conditions. One common method involves the use of a reductive amination reaction, where the aldehyde group of 6-methyl-3-pyridinecarboxaldehyde is converted to an amine group in the presence of morpholine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridyl)-2-morpholinoethylamine: Lacks the methyl group at the 6-position.
2-(6-Methyl-3-pyridyl)-2-piperidinoethylamine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine is unique due to the presence of both the methyl group at the 6-position and the morpholinoethylamine group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H19N3O/c1-10-2-3-11(9-14-10)12(8-13)15-4-6-16-7-5-15/h2-3,9,12H,4-8,13H2,1H3 |
InChI Key |
GIKQCRNIEXWXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(CN)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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